molecular formula C21H21NO2 B12900508 1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol CAS No. 78186-50-2

1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol

Cat. No.: B12900508
CAS No.: 78186-50-2
M. Wt: 319.4 g/mol
InChI Key: PLDZGJXWHJQSAN-UHFFFAOYSA-N
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Description

(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol is a Schiff base compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is synthesized from furan-2-carboxaldehyde and 2-methyl-1,1-diphenylpropan-1-ol, and it exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol typically involves the condensation reaction between furan-2-carboxaldehyde and 2-methyl-1,1-diphenylpropan-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((Benzylidene)amino)-2-methyl-1,1-diphenylpropan-1-ol
  • (E)-3-((Thiophen-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol
  • (E)-3-((Pyridin-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol

Uniqueness

(E)-3-((Furan-2-ylmethylene)amino)-2-methyl-1,1-diphenylpropan-1-ol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

78186-50-2

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(furan-2-ylmethylideneamino)-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C21H21NO2/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,23H,15H2,1H3

InChI Key

PLDZGJXWHJQSAN-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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